

Comparative In Vitro Potency of Pyrrolidinophenone Cathinones at Monoamine Transporters

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Compound of Interest

Compound Name: 3,4-Methylenedioxy PV9
hydrochloride

Cat. No.: B593207

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A detailed analysis of the inhibitory effects of 3,4-Methylenedioxypyrovalerone (MDPV) and related synthetic cathinones on dopamine, norepinephrine, and serotonin transporters.

Synthetic cathinones, often colloquially known as "bath salts," represent a class of psychoactive substances that primarily act as monoamine transporter inhibitors.[1] Their potency and selectivity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) dictate their distinct pharmacological and toxicological profiles.[2] This guide provides a comparative analysis of the in vitro potency of 3,4-Methylenedioxypyrovalerone (MDPV), a prominent pyrrolidinophenone cathinone, and other structurally related compounds.

Note: The initial query for "3,4-Methylenedioxy PV9" (MDPV9) did not yield specific data. It is presumed that this may be a lesser-known derivative or a typographical error for a cathinone with a longer alkyl chain. Given the structural similarity and the availability of robust data, this guide will focus on the well-characterized compound MDPV and its analogs to provide a relevant comparative framework.

Data Presentation: In Vitro Potency at Monoamine Transporters

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of MDPV and other selected cathinones at DAT, NET, and SERT. Lower IC₅₀ values indicate greater potency. The data are derived from neurotransmitter uptake inhibition assays conducted in rat brain synaptosomes or cultured cells expressing human transporters.[\[3\]](#)[\[4\]](#)

| Compound | DAT IC ₅₀ (nM) | NET IC ₅₀ (nM) | SERT IC ₅₀ (nM) | DAT/SERT Selectivity Ratio |
|-------------------|---------------------------|---------------------------|----------------------------|----------------------------|
| MDPV | 4.1 | 26 | 3,349 | ~817 |
| α-PVP (alpha-PVP) | 22.2 | - | - | - |
| α-PBP (alpha-PBP) | 145 | - | - | - |
| α-PPP (alpha-PPP) | 1290 | - | - | - |
| Mephedrone | - | - | - | - |
| Methylone | - | - | - | - |
| Cocaine | 111 | - | - | 1.64 |
| Amphetamine | 257 | - | - | - |

Data adapted from multiple sources.[\[3\]](#)[\[4\]](#)[\[5\]](#) The DAT/SERT selectivity ratio is calculated as (SERT IC₅₀) / (DAT IC₅₀).

Experimental Protocols

The in vitro potency of synthetic cathinones is primarily determined through neurotransmitter uptake inhibition assays. These assays measure the ability of a compound to block the reuptake of neurotransmitters into cells, typically using radiolabeled substrates.

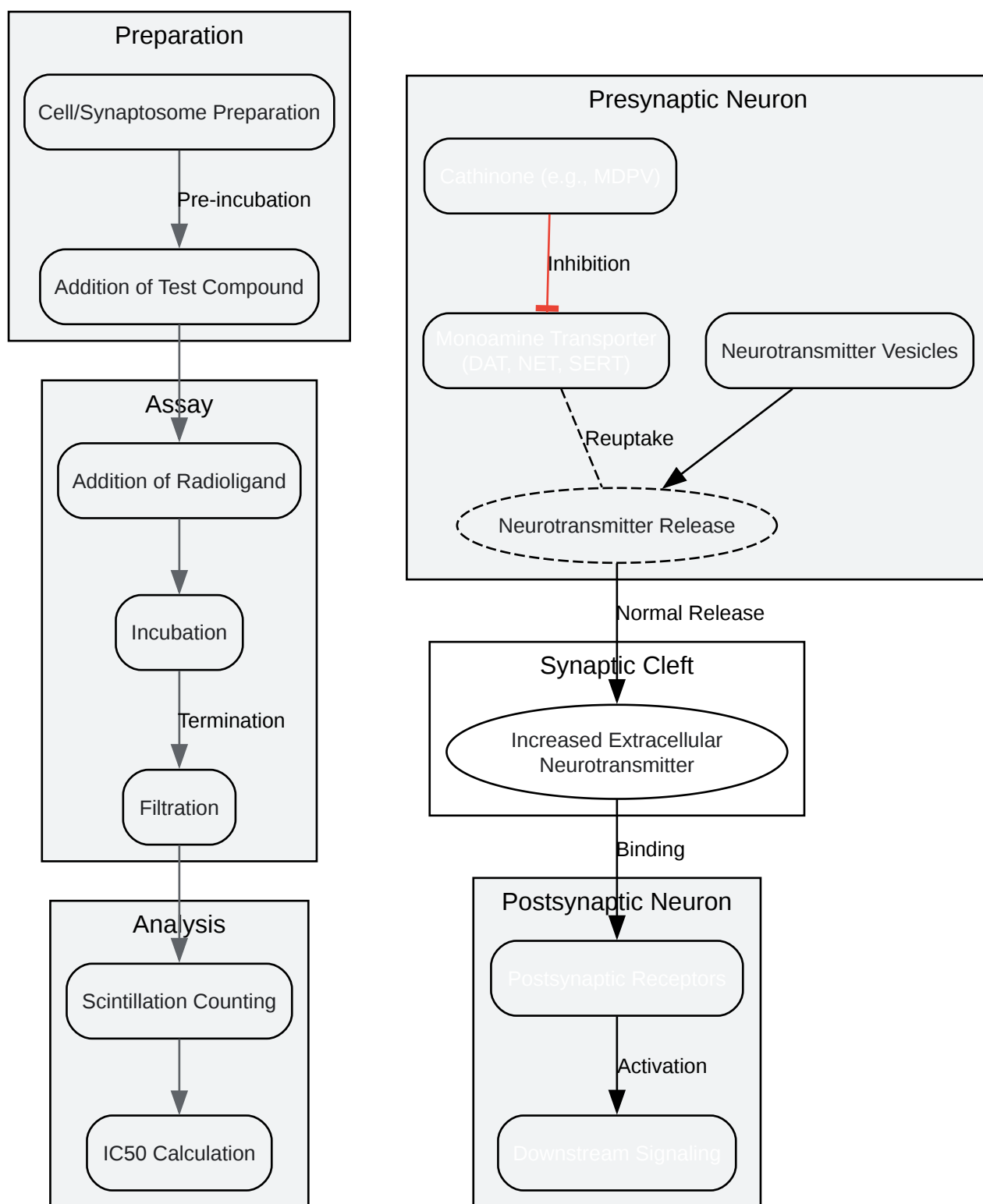
Neurotransmitter Uptake Inhibition Assay:

This assay is performed using either synaptosomes prepared from rat brain tissue or human embryonic kidney (HEK) 293 cells stably expressing the human dopamine, norepinephrine, or serotonin transporters.[6][7]

- **Cell/Synaptosome Preparation:** Synaptosomes are isolated from specific brain regions (e.g., striatum for DAT) through a process of homogenization and centrifugation.[8] Alternatively, cultured cells expressing the transporter of interest are grown to confluence.[7]
- **Pre-incubation:** The prepared synaptosomes or cells are pre-incubated with varying concentrations of the test compound (e.g., MDPV) for a defined period, typically 10-20 minutes at a controlled temperature (e.g., 25°C or 37°C).[6][9]
- **Addition of Radioligand:** A radiolabeled neurotransmitter, such as [3H]dopamine, [3H]norepinephrine, or [3H]serotonin, is added to initiate the uptake reaction.[6]
- **Incubation:** The mixture is incubated for a short period to allow for transporter-mediated uptake of the radiolabeled neurotransmitter.
- **Termination of Uptake:** The uptake process is rapidly terminated by vacuum filtration through glass fiber filters, which separates the cells/synaptosomes containing the internalized radioligand from the extracellular medium.[7]
- **Quantification:** The radioactivity retained on the filters is measured using a scintillation counter.[7]
- **Data Analysis:** The concentration of the test compound that produces 50% inhibition of the specific uptake of the radiolabeled neurotransmitter (IC₅₀) is calculated from concentration-response curves.[10] Specific uptake is determined by subtracting the non-specific uptake (measured in the presence of a high concentration of a known potent inhibitor) from the total uptake.[6]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow of a neurotransmitter uptake inhibition assay.



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